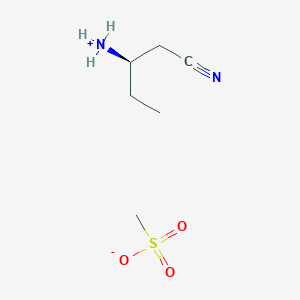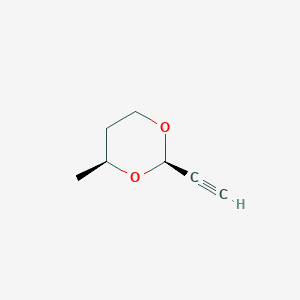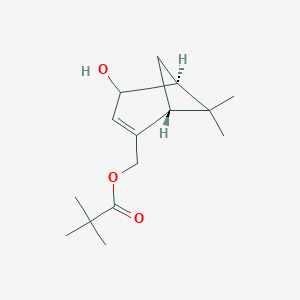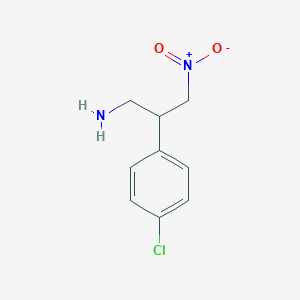
2-(4-Chlorophenyl)-3-nitropropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-3-nitropropan-1-amine, also known as 4-Chloroamphetamine (4-CA), is a chemical compound that belongs to the amphetamine class of drugs. It is a psychoactive substance that has been used for both medicinal and recreational purposes. 4-CA has been found to have potential therapeutic benefits in treating certain medical conditions.
作用機序
The mechanism of action of 4-CA involves the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, appetite, and other physiological functions. 4-CA works by increasing the release of these neurotransmitters, which can have a positive effect on mood and appetite.
生化学的および生理学的効果
The biochemical and physiological effects of 4-CA include increased release of serotonin, dopamine, and norepinephrine in the brain. This can lead to improved mood, increased energy, and decreased appetite. However, 4-CA can also have negative effects on the cardiovascular system, including increased heart rate and blood pressure.
実験室実験の利点と制限
One advantage of using 4-CA in lab experiments is its ability to increase the release of neurotransmitters in the brain. This can be useful in studying the effects of these neurotransmitters on various physiological functions. However, 4-CA can also have negative effects on the cardiovascular system, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-CA. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in treating depression and other mood disorders. Further research is needed to fully understand the therapeutic potential of 4-CA and its effects on the body.
合成法
The synthesis of 4-CA involves the reaction of 4-chlorobenzaldehyde with nitroethane in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then converted to the amine using a reducing agent such as sodium borohydride. The final product is purified using chromatography techniques.
科学的研究の応用
4-CA has been studied for its potential therapeutic benefits in treating certain medical conditions such as depression and obesity. It has been found to increase the release of serotonin and dopamine in the brain, which can have a positive effect on mood and appetite. 4-CA has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
149172-64-5 |
|---|---|
製品名 |
2-(4-Chlorophenyl)-3-nitropropan-1-amine |
分子式 |
C9H11ClN2O2 |
分子量 |
214.65 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-3-nitropropan-1-amine |
InChI |
InChI=1S/C9H11ClN2O2/c10-9-3-1-7(2-4-9)8(5-11)6-12(13)14/h1-4,8H,5-6,11H2 |
InChIキー |
UCHLASNXBCEDCG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(CN)C[N+](=O)[O-])Cl |
正規SMILES |
C1=CC(=CC=C1C(CN)C[N+](=O)[O-])Cl |
同義語 |
3-amino-2-(4-chlorophenyl)nitropropane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



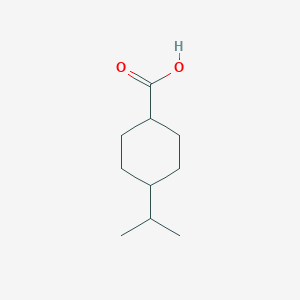
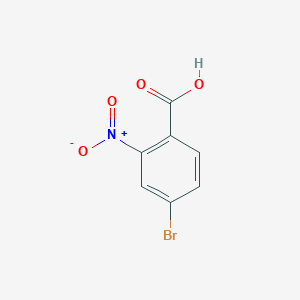
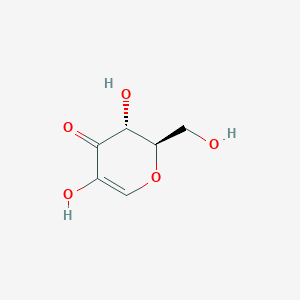
![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)
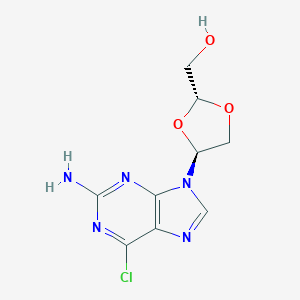
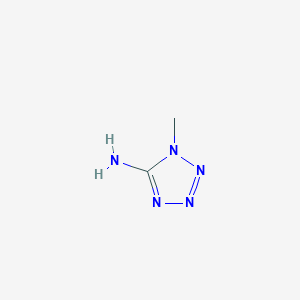
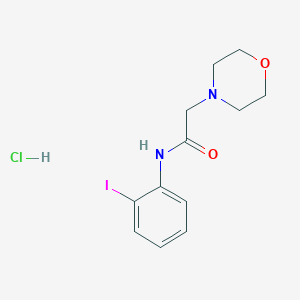
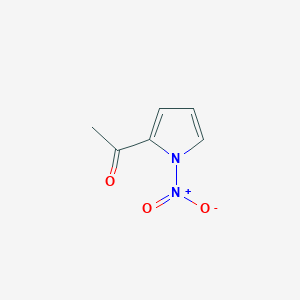
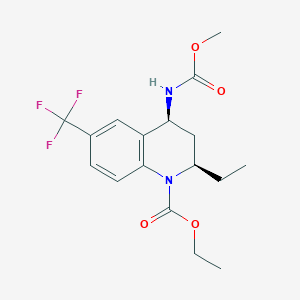
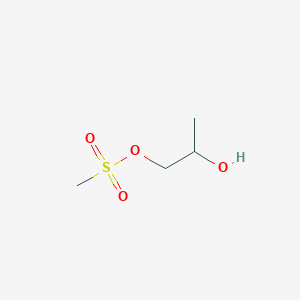
![3-[4-(Trifluoromethyl)anilino]pentanamide](/img/structure/B134244.png)
